Benzofuroxan

Descripción general

Descripción

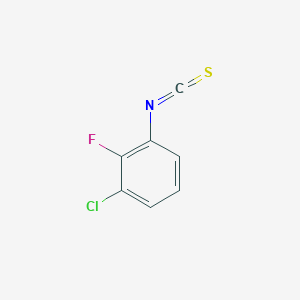

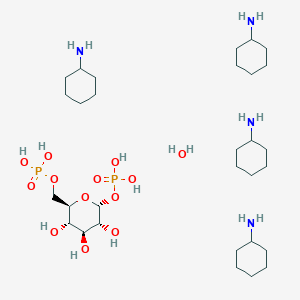

Benzofuroxan is a compound that has been synthesized and evaluated for its antitubercular potential . It is used as an oxidant for the preparation of 2-arylsubstituted benzimidazoles, quinoxalines, and 1,4-bis (alkylamino)-9,10-anthracenediones .

Synthesis Analysis

Benzofuroxan compounds are synthesized by introducing various pharmacophore groups into their structure while maintaining the furoxan ring . The synthesis of benzofuran compounds involves classifying the activity of the compounds .Molecular Structure Analysis

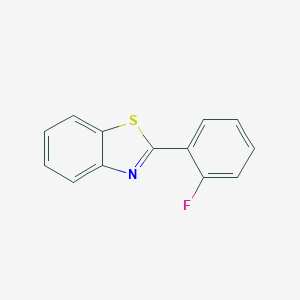

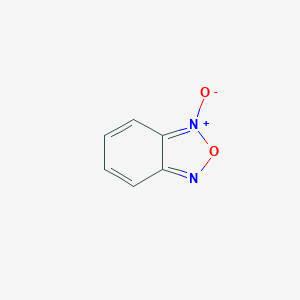

Benzofuroxan is a heterocyclic compound consisting of fused benzene and furan rings . It has a molecular formula of C6H4N2O2 and a molecular weight of 136.108 Da .Chemical Reactions Analysis

The chemical properties of benzofuroxan are split into two parts: reactions proceeding with a ring opening of the heterocycle, and those occurring with a participation of the isocyclic moiety . There are three major methods proposed for the chemical synthesis of dinitrobenzofuroxan derivatives .Physical And Chemical Properties Analysis

Benzofuroxan has a molecular formula of C6H4N2O2, an average mass of 136.108 Da, and a monoisotopic mass of 136.027283 Da .Aplicaciones Científicas De Investigación

1. Explosives and Propellants

Scientific Field:

Energetic materials, specifically explosives and propellants.

Summary:

Benzofuroxan is used as an oxidant in the preparation of various compounds, including 2-arylsubstituted benzimidazoles , quinoxalines , and 1,4-bis(alkylamino)-9,10-anthracenediones . These compounds find applications in explosives and propellants due to their ability to release energy upon decomposition.

Experimental Procedures:

The synthesis of benzofuroxan involves several methods, but one common approach is the reaction of nitrosochlorides with phenols . The resulting benzofuroxan can then be incorporated into energetic formulations.

Results:

The inclusion of benzofuroxan in explosives and propellants enhances their performance by providing an efficient oxidizing agent. Quantitative data on energy release and combustion characteristics would be essential for a comprehensive analysis .

2. Biological Activity

Scientific Field:

Medicinal chemistry and drug discovery.

Summary:

Numerous studies have demonstrated that benzofuran compounds, including benzofuroxan, exhibit strong biological activities such as anti-tumor , antibacterial , anti-oxidative , and anti-viral effects. These properties make benzofuroxan an attractive candidate for drug development.

Experimental Procedures:

Researchers explore the synthesis of novel benzofuroxan derivatives and evaluate their biological activity. In vitro and in vivo assays assess their effects on cell viability, microbial growth, and oxidative stress.

Results:

Quantitative data on IC50 values (concentration required for 50% inhibition) against specific targets, such as cancer cells or bacteria, would provide insights into the potency of benzofuroxan derivatives .

3. Antimicrobial Agents

Scientific Field:

Microbiology and infectious diseases.

Summary:

Benzofuroxan derivatives have shown promising antimicrobial activity. Their ability to inhibit microbial growth makes them potential candidates for developing novel antibiotics.

Experimental Procedures:

Researchers synthesize various benzofuroxan derivatives and evaluate their efficacy against bacteria, fungi, and other pathogens. Minimum inhibitory concentration (MIC) assays determine the lowest concentration at which growth is inhibited.

Results:

Quantitative data on MIC values against specific pathogens would highlight the antimicrobial potency of benzofuroxan derivatives .

Safety And Hazards

Benzofuroxan should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Benzofuroxan and its derivatives have shown a broad range of biological activities. The most potent of the synthesized compounds exhibit high cytotoxicity against human duodenal adenocarcinoma (HuTu 80), human breast adenocarcinoma (MCF-7), and human cervical carcinoma cell lines . This toxicity is associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in ROS production . The index of selectivity relative to healthy tissues exceeds that for the reference drugs Doxorubicin and Sorafenib . Therefore, benzofuroxan and its derivatives are promising lead compounds for the development of a novel chemical class of antitubercular drugs .

Propiedades

IUPAC Name |

3-oxido-2,1,3-benzoxadiazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEAMBAZBICIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuroxan | |

CAS RN |

480-96-6 | |

| Record name | Benzofuroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoxadiazole, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-benzo-2-oxa-1,3-diazole oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAZAN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34FFO6Y520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)

![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)